5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a piperazine ring and a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Piperazine Ring: The benzoxazole intermediate is then reacted with a piperazine derivative, often using a nucleophilic substitution reaction.
Attachment of the Thiadiazole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the thiadiazole moiety.
Reduction: Reduction reactions can target the nitrogens in the piperazine ring or the thiadiazole group.
Substitution: The benzoxazole core and the piperazine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated reagents or organometallic compounds are often employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzoxazole or piperazine rings.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and cancer cells .
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to interact with metal ions, which can inhibit enzyme activity. The piperazine ring can enhance the compound’s binding affinity to biological targets, while the benzoxazole core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazol-2-ol: Shares the thiadiazole moiety but lacks the benzoxazole and piperazine rings.
2-(4-Methylpiperazin-1-yl)-1,3-benzoxazole: Contains the benzoxazole and piperazine rings but lacks the thiadiazole group.
1,3,4-Thiadiazole Derivatives: Various derivatives with different substituents on the thiadiazole ring.
Uniqueness
The uniqueness of 5-Methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole moiety enhances its potential for metal ion interaction, while the piperazine ring improves its pharmacokinetic properties.
Properties
IUPAC Name |
5-methyl-2-[4-(thiadiazol-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-11-2-3-14-13(8-11)16-15(21-14)20-6-4-19(5-7-20)9-12-10-22-18-17-12/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQFMRSFYRUMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N3CCN(CC3)CC4=CSN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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